molecular formula C28H39ClN2O5 B1662912 Cilobradine (hydrochloride) CAS No. 186097-54-1

Cilobradine (hydrochloride)

Cat. No. B1662912
M. Wt: 519.1 g/mol
InChI Key: MTAKUIYCCYKGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilobradine hydrochloride is a compound with the chemical formula (S)-(+)-7,8-Dimethoxy-3-[[1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride .


Synthesis Analysis

The synthesis of Cilobradine involves a linear three-compartment model . The typical Vss was large (~100 l) and CL was 21.5 l/h . Covariate analysis revealed a statistically significant but clinically irrelevant relation between KA and dose .

Scientific Research Applications

Impact on Ionic Currents in Cells

Cilobradine (CIL, DK-AH269) has been studied for its effects on different types of membrane ionic currents in cells. In a study by Lu, Lu, and Wu (2020), it was found that CIL, an inhibitor of hyperpolarization-activated cation current (Ih), significantly suppressed the density of hyperpolarization-evoked Ih in pituitary tumor (GH3) cells and heart-derived H9c2 cells. This indicates CIL's potential influence on the functional activities of electrically excitable cells (Lu, Lu, & Wu, 2020).

Cardiac Pacemaker Current Blockade

Cilobradine has been shown to reduce the amplitude of the cardiac pacemaker current (If) without altering its voltage dependence or kinetics of channel activation, as found in research by Van Bogaert and Pittoors (2003). This study highlighted cilobradine's use-dependent blockade of If, which was stronger and faster than that of zatebradine (Van Bogaert & Pittoors, 2003).

Pharmacokinetic Characteristics

The population pharmacokinetic characteristics of cilobradine were evaluated by Fliss et al. (2008), indicating its linear three-compartment model behavior in plasma. The study provided insights into its pharmacokinetics, useful for simulating and evaluating different dosing regimens in clinical trials (Fliss et al., 2008).

Role in Chronic Heart Failure

Cilobradine has been observed to improve left ventricular function and remodeling in canine models with coronary embolization-induced chronic heart failure. Cheng et al. (2007) demonstrated that cilobradine, similar to β-blockers, contributed to improved cardiac function and was linked with restored protein levels of SERCA2a and improved function of RyR2 (Cheng et al., 2007).

Postischemic Cardiac Recovery

A study by Schmitz‐Spanke et al. (2004) indicated that cilobradine positively affected postischemic cardiac recovery in rabbits. This study provided evidence of cilobradine's potential in reducing infarct size without negative inotropic effects, suggesting its therapeutic utility in treating postischemic dysfunction (Schmitz‐Spanke et al., 2004).

Bradycardic and Proarrhythmic Properties

The bradycardic and proarrhythmic properties of sinus node inhibitors, including cilobradine, were investigated by Stieber et al. (2006). Their study highlighted that cilobradine blocks If in sinoatrial node cells leading to slower and dysrhythmic spontaneous action potentials, suggesting a proarrhythmic potential (Stieber et al., 2006).

Effects on Calcium-handling Proteins

In 2006, Cheng and colleagues also focused on the impact of cilobradine on calcium-handling proteins in chronic heart failure (CHF). Their study proposed that cilobradine's beneficial effects in CHF are potentially linked to the normalization of altered calcium-handling proteins, suggesting a mechanism for its therapeutic effects in heart failure (Cheng et al., 2006).

Influence on Visual Response

Research by Maccarone et al. (2004) compared the effect of cilobradine on the electroretinogram (ERG) response in rodents. The study indicated that while cilobradine was more effective in inducing bradycardia than zatebradine, it had a comparatively less significant effect on the visual response. This suggests cilobradine's differential impact on HCN channels in the heart versus retinal neurons (Maccarone et al., 2004).

Safety And Hazards

Cilobradine should be handled with care to avoid contact with skin, eyes, and clothing . It should not be inhaled or ingested . It should be stored in a well-ventilated place and kept away from heat and sources of ignition .

Future Directions

While the specific future directions for Cilobradine are not mentioned in the search results, it’s worth noting that research into its uses and effects is ongoing . For example, it has been studied for its potential use in treating conditions such as depression, arrhythmia, nerve pain, and epilepsy .

properties

IUPAC Name

3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAKUIYCCYKGJJ-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582024
Record name 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cilobradine (hydrochloride)

CAS RN

186097-54-1
Record name 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilobradine (hydrochloride)
Reactant of Route 2
Reactant of Route 2
Cilobradine (hydrochloride)
Reactant of Route 3
Reactant of Route 3
Cilobradine (hydrochloride)
Reactant of Route 4
Cilobradine (hydrochloride)
Reactant of Route 5
Cilobradine (hydrochloride)
Reactant of Route 6
Reactant of Route 6
Cilobradine (hydrochloride)

Citations

For This Compound
2
Citations
V Pfeifer, T Zeltner, C Fackler… - Angewandte Chemie …, 2021 - Wiley Online Library
… When cilobradine hydrochloride was used as substrate, it incorporated a total amount of 2.7 … The tritiation of cilobradine hydrochloride also proceeded very efficiently under a …
Number of citations: 17 onlinelibrary.wiley.com
A Hellbach, S Tiozzo, J Ohn, M Liebling… - … Zoology Part A …, 2011 - Wiley Online Library
Hyperpolarization‐activated, cyclic nucleotide‐gated (HCN) channels generate the rhythmic beating of mammalian hearts. We identified an HCN homolog in the colonial ascidian …
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.